molecular formula C17H17FN2O4 B2897190 N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 838896-10-9

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide

Cat. No.: B2897190
CAS No.: 838896-10-9
M. Wt: 332.331
InChI Key: XAGBFWMJYCYVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C17H17FN2O4 and its molecular weight is 332.331. The purity is usually 95%.
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Scientific Research Applications

1. Role in Orexin-1 Receptor Mechanisms

Research by Piccoli et al. (2012) explored the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. While the study focused on other compounds, the chemical structure and function of N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide might provide insights into similar receptor mechanisms, particularly in compulsive food consumption and eating disorders (Piccoli et al., 2012).

2. Synthesis and Chemical Rearrangement

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is relevant to the synthesis of compounds like this compound. This method is significant for its simplicity and high yield, contributing to the field of organic synthesis and pharmaceutical chemistry (Mamedov et al., 2016).

3. Potential in Na+/Ca2+ Exchange Inhibition

The study by Iwamoto and Kita (2006) on a Na+/Ca2+ exchange inhibitor, YM-244769, provides a framework for understanding the potential application of this compound in similar contexts. This research is particularly pertinent to neurological protection and treatment strategies for conditions like hypoxia/reoxygenation-induced cell damage (Iwamoto & Kita, 2006).

4. Role in Enhancing Stability of Fluorophores

The research by Aitken et al. (2008) on improving dye stability in single-molecule fluorescence experiments highlights a potential area where this compound could be relevant. Although the study does not directly reference this compound, its chemical properties may influence fluorophore stability in similar experimental setups (Aitken et al., 2008).

5. Inhibition of Carbonic Anhydrase

Balaydın et al. (2012) synthesized and evaluated bromophenols for their inhibitory effect on human cytosolic carbonic anhydrase II. This research suggests a potential area of study for this compound, as the compound's structural features may offer insights into similar enzyme inhibition processes (Balaydın et al., 2012).

6. Potential Applications in HIV Treatment

Pace et al. (2007) explored N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as inhibitors of the HIV-integrase-catalyzed strand transfer process. The structural similarities with this compound could make it a candidate for similar HIV-related research, particularly in the context of novel antiviral agents (Pace et al., 2007).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-23-14-8-7-12(9-15(14)24-2)20-17(22)16(21)19-10-11-5-3-4-6-13(11)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGBFWMJYCYVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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